Spiro[indoline-3,3'-thietan]-2-one
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Overview
Description
Spiro[indoline-3,3’-thietan]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a thietan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indoline-3,3’-thietan]-2-one typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ and react with 3-phenacylideneoxindoline-2-ones in ethanol to yield the desired spirocyclic product . Another approach involves the use of flow reactors under ultrasonic irradiation, which enables the fast synthesis of spiro-fused indoles from biobased building blocks .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[indoline-3,3’-thietan]-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form polysubstituted spirocyclic products.
Substitution Reactions: The indoline moiety can undergo electrophilic substitution reactions, while the thietan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Azomethine Ylides: Generated from ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate.
Ultrasonic Irradiation: Used in flow reactors to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions are polysubstituted spiro[indoline-3,3’-thietan]-2-ones, which can exhibit various biological activities .
Scientific Research Applications
Spiro[indoline-3,3’-thietan]-2-one has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a cytotoxic agent against various cancer cell lines, including mouse breast cancer cells and human liver cancer cells.
Materials Science: Spirocyclic compounds, including spiro[indoline-3,3’-thietan]-2-one, are being explored for their photochromic properties and potential use in smart materials.
Green Chemistry: The synthesis of spirocyclic compounds using biobased building blocks and green chemistry principles is an area of active research.
Mechanism of Action
The mechanism of action of spiro[indoline-3,3’-thietan]-2-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound’s structure allows it to interact with various molecular targets, potentially inhibiting key enzymes or disrupting cellular processes . Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidines]: These compounds are synthesized via [3+2] cycloaddition reactions and have shown cytotoxicity towards cancer cells.
Spiro[indoline-2,3’-hydropyridazine]: Synthesized via “on-water” [4+2] annulation reactions, these compounds are notable for their environmentally friendly synthesis.
Uniqueness
Spiro[indoline-3,3’-thietan]-2-one is unique due to its combination of an indoline and a thietan ring, which imparts distinct chemical and biological properties.
Biological Activity
Spiro[indoline-3,3'-thietan]-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anti-cancer, antimicrobial, and enzyme inhibitory properties.
Synthesis of this compound
The synthesis of this compound typically involves multi-component reactions. For example, a recent study utilized a one-pot reaction involving isatins and various nucleophiles to yield high-purity products with significant yields (up to 98%) . The structural characterization of these compounds was performed using NMR and mass spectrometry techniques.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound derivatives. These compounds exhibit antiproliferative effects against various cancer cell lines:
In vitro studies have shown that these compounds induce significant cytotoxicity in breast, colon, and pancreatic cancer cell lines while demonstrating lower toxicity in non-cancerous cells .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. While specific IC50 values for bacterial strains like Staphylococcus aureus and Escherichia coli were not consistently reported, some derivatives showed notable antifungal activity against certain fungal strains .
Enzyme Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds derived from this compound have shown promising AChE inhibitory activity with IC50 values ranging from 20 µM to over 120 µM . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antileukemic Activity : A study evaluated several analogs of this compound for their antileukemic properties. Some compounds demonstrated significant activity in vitro against leukemia cell lines, highlighting their potential as therapeutic agents .
- Cytotoxicity Evaluation : In a comparative study involving multiple cancer cell lines, compounds derived from this compound exhibited varying degrees of cytotoxicity. Notably, certain derivatives displayed higher selectivity towards cancer cells compared to normal fibroblasts .
Properties
Molecular Formula |
C10H9NOS |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
spiro[1H-indole-3,3'-thietane]-2-one |
InChI |
InChI=1S/C10H9NOS/c12-9-10(5-13-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12) |
InChI Key |
KRUBBISGFBJNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CS1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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